TAAR5 Agonist Activity vs. Fluoro/Chloro Analogs
5-(Methylamino)-2(3H)-benzoxazolone exhibits weak agonist activity at the mouse trace amine-associated receptor 5 (TAAR5), with an EC50 value greater than 10,000 nM [1]. In contrast, the 5-fluoro analog (5-fluoro-2(3H)-benzoxazolone) shows no reported activity at TAAR5 but inhibits nitric oxide synthase (NOS) with an IC50 of 50,000 nM [2]. The 5-chloro analog (5-chloro-2(3H)-benzoxazolone) demonstrates potent acetylcholinesterase (AChE) inhibition (IC50 = 7.53 µM) [3], highlighting a complete divergence in target engagement driven by the C-5 substituent.
vs. 5-fluoro analog: NOS IC50 50,000 nM
vs. 5-chloro analog: AChE IC50 7.53 µM
| Evidence Dimension | Receptor Agonist Activity (EC50) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | 5-fluoro-2(3H)-benzoxazolone: NOS inhibition IC50 = 50,000 nM; 5-chloro-2(3H)-benzoxazolone: AChE inhibition IC50 = 7.53 µM |
| Quantified Difference | Target compound has >10,000 nM EC50 at TAAR5; 5-fluoro analog has 50,000 nM IC50 at NOS (different target); 5-chloro analog has 7.53 µM IC50 at AChE (different target). Direct head-to-head comparison not available. |
| Conditions | TAAR5: HEK293 cells expressing mouse TAAR5, cAMP accumulation assay, 20 min incubation; NOS: Human inducible NOS; AChE: Ellman's colorimetric method |
Why This Matters
For researchers investigating TAAR5-mediated pathways or screening for TAAR5 ligands, this compound provides a defined, albeit weak, activity profile, distinguishing it from analogs with unrelated or unknown TAAR5 engagement.
- [1] BindingDB. (2019). BDBM50227351: 5-(Methylamino)-2(3H)-benzoxazolone. CHEMBL3628706. EC50 data for mouse TAAR5. View Source
- [2] BindingDB. (n.d.). BDBM50290804: 5-Fluoro-3H-benzooxazol-2-one. CHEMBL101266. IC50 data for NOS. View Source
- [3] Uysal, S., et al. (2018). Synthesis, biological evaluation, and docking studies of some 5-chloro-2(3H)-benzoxazolone Mannich bases derivatives as cholinesterase inhibitors. Archiv der Pharmazie, 351(3-4), e1700273. View Source
